(Allyloxycarbonylbenzylamino)-acetic acid

Overview

Description

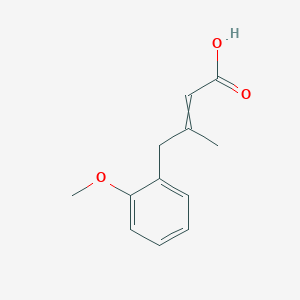

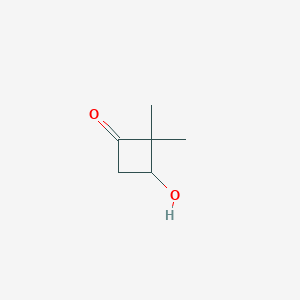

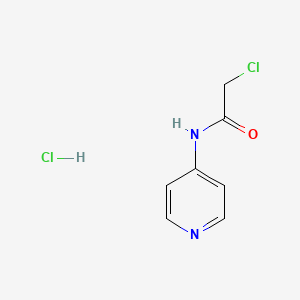

“(Allyloxycarbonylbenzylamino)-acetic acid” is a complex organic compound containing an allyloxy group, a carbonyl group, a benzylamino group, and an acetic acid group. Each of these groups has distinct chemical properties that would contribute to the overall properties of the compound .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired configuration and the available starting materials .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the allyloxy group might participate in reactions with electrophiles, the carbonyl group could undergo addition reactions, and the acetic acid group could donate a proton .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the acetic acid could make it soluble in water, while the benzyl group could contribute to its lipophilicity .Scientific Research Applications

Peptide and Protein Science

- Field : Peptide and Protein Science .

- Application : “(Allyloxycarbonylbenzylamino)-acetic acid” is used as a protecting group in peptide synthesis . Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades .

- Method : Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

- Results : This review analyses and discusses the 60+ individual protecting groups reported for cysteine, highlighting their applications in peptide synthesis and protein science .

Synthesis of Carbamates

- Field : Organic Chemistry .

- Application : “(Allyloxycarbonylbenzylamino)-acetic acid” is used in the synthesis of carbamates .

- Method : The compound was prepared in a planetary ball-mill, with no racemisation .

- Results : This represents the first report on the CDI-mediated N-carbamoylation of amino esters by mechanochemistry .

Enzyme Acid Resistance

- Field : Biotechnology .

- Application : “(Allyloxycarbonylbenzylamino)-acetic acid” could potentially be used in the development of acid-resistant enzymes . These enzymes have promising applications in chemicals, food, pharmaceuticals, and other variety products because of their high efficiency, specificity, and environmentally friendly properties .

- Method : Three levels of acquiring acid-resistant enzymes are summarized: mining from extreme environments and enzyme databases, modification with protein engineering and enzyme microenvironment engineering, and de novo synthesis .

- Results : The industrial applications of acid-resistant enzymes in chemicals, food, and pharmaceuticals are also summarized .

Chemical Conjugation Strategies

- Field : Biochemistry .

- Application : “(Allyloxycarbonylbenzylamino)-acetic acid” could be used in chemical conjugation strategies . The resulting conjugate showed an antibody-dependent cellular cytotoxicity (ADCC) and induced an enhanced cytotoxic activity of natural killer (NK) cells against folic receptor-α positive cancer cells .

- Method : The compound was prepared in the presence of NaNO2 and acetic acid .

- Results : The degree of labelling of folic acid of 1–2 was achieved .

Protecting Groups for Phenolic Amino Acids

- Field : Organic Chemistry .

- Application : “(Allyloxycarbonylbenzylamino)-acetic acid” can be used as a protecting group for phenolic amino acids . Protecting groups are important in organic synthesis as they allow for the selective modification of specific functional groups within a molecule .

- Method : The compound can be prepared and applied to the amino acid under specific conditions, protecting the phenolic group during further reactions .

- Results : This method allows for the selective modification of phenolic amino acids, expanding the possibilities for complex organic synthesis .

Modification of Native Amino Acids

- Field : Biochemistry .

- Application : “(Allyloxycarbonylbenzylamino)-acetic acid” could potentially be used in the modification of native amino acids on peptides or proteins . This has applications in the development of antibody–drug conjugates .

- Method : The compound can be prepared and applied to the peptide or protein under specific conditions, modifying the native amino acids .

- Results : This method allows for the selective modification of native amino acids, which can enhance the effectiveness of antibody–drug conjugates .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-[benzyl(prop-2-enoxycarbonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-2-8-18-13(17)14(10-12(15)16)9-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXQEQWIKPDGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)N(CC1=CC=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Allyloxycarbonylbenzylamino)-acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

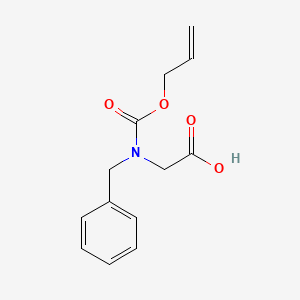

![2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid](/img/structure/B1459186.png)

![Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride](/img/structure/B1459187.png)

amine dihydrochloride](/img/structure/B1459190.png)